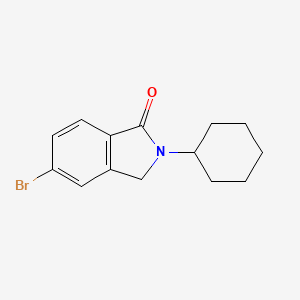

5-Bromo-2-cyclohexylisoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclohexyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h6-8,12H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQYPWUWBVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 5-Bromo-2-cyclohexylisoindolin-1-one

An In-Depth Technical Guide to 5-Bromo-2-cyclohexylisoindolin-1-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the N-substituted isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the physicochemical properties, structural features, a proposed synthetic methodology, and robust analytical characterization techniques for this specific molecule. Written for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices and frames the compound's potential utility as a versatile building block for chemical library synthesis and as an intermediate in the development of novel therapeutics.

Introduction to the Isoindolinone Scaffold

The isoindolin-1-one core is a bicyclic lactam that has garnered significant attention in the field of drug discovery. Its rigid, planar structure, combined with its capacity for diverse substitution at the N-2, C-3, and aromatic positions, makes it an ideal scaffold for interacting with various biological targets. Derivatives have demonstrated a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

This compound (CAS No. 735351-81-2) is a specific analogue featuring two key modifications: a bromine atom on the aromatic ring and a cyclohexyl group on the lactam nitrogen. The bromine atom serves as a crucial synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The N-cyclohexyl group imparts significant lipophilicity, which can be critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide provides the foundational knowledge required to synthesize, purify, and characterize this valuable chemical entity.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 735351-81-2 | [1] |

| Molecular Formula | C₁₄H₁₆BrNO | |

| Molecular Weight | 294.19 g/mol | |

| Physical Form | Solid | [1] |

| InChI Key | FVMQYPWUWBVGIZ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Room Temperature, in a dry, well-ventilated area |

Structural Features: The molecule's structure consists of a planar isoindolinone ring system. The bromine at the C-5 position introduces a site for further functionalization. The cyclohexyl group attached to the nitrogen is non-planar and will exist in a dynamic chair conformation, which can influence how the molecule fits into a protein's binding pocket.

Synthesis Methodology

While numerous methods exist for the synthesis of the isoindolinone core, a highly effective and common strategy involves the reductive amination of a 2-formylbenzoate derivative with a primary amine, followed by spontaneous or acid-catalyzed cyclization. This approach is selected for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the N-C bond of the lactam, revealing 2-formyl-4-bromobenzoic acid (or its ester equivalent) and cyclohexylamine as logical precursors. The synthesis proceeds by forming an imine between these two starting materials, which is then reduced and cyclized to form the stable lactam ring. This one-pot or two-step procedure is a robust method for generating N-substituted isoindolinones.

Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis, from commercially available starting materials to the purified final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for isoindolinone synthesis.[2][3] Researchers should optimize conditions as needed.

Materials and Reagents:

-

2-Formyl-4-bromobenzoic acid

-

Cyclohexylamine

-

Sodium triacetoxyborohydride [NaB(OAc)₃H]

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-formyl-4-bromobenzoic acid (1.0 eq) and anhydrous DCM. Stir to dissolve.

-

Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes. This step facilitates the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the carboxylic acid, preventing over-reduction. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase).

-

Work-up: Once the starting material is consumed (typically 4-12 hours), quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). The aqueous wash neutralizes any remaining acid and removes water-soluble byproducts.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and any side products.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (approx. 7.5-7.8 ppm) for the three protons on the brominated benzene ring, a singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen (approx. 4.4 ppm), and a series of multiplets for the eleven protons of the cyclohexyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton. Key signals to identify are the carbonyl carbon (C=O) of the lactam (approx. 167 ppm), the aromatic carbons, the benzylic carbon, and the distinct carbons of the cyclohexyl group.

-

HRMS (High-Resolution Mass Spectrometry): This technique provides an exact mass measurement, which is used to confirm the elemental formula (C₁₄H₁₆BrNO). The observed isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a definitive signature.

Chromatographic Purity Assessment

-

HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). The purity is calculated from the integrated peak area of the product relative to the total peak area at a specific UV detection wavelength (e.g., 254 nm).

Characterization Workflow

The following diagram illustrates the logical flow for ensuring the quality of the synthesized compound.

Caption: A standard workflow for the analytical characterization and quality control.

Potential Applications and Future Research Directions

This compound is not merely a catalog chemical; it is a strategically designed building block for drug discovery.

-

Intermediate for SGLT2 Inhibitors: Structurally related compounds have been reported as crucial intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4] This molecule could serve a similar purpose in the development of new anti-hyperglycemic agents.

-

Scaffold for Library Synthesis: The bromine atom is the molecule's most valuable feature for diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions. By reacting it with a wide array of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling), researchers can rapidly generate a large library of novel compounds. This library can then be screened against various biological targets to identify new hit compounds.

-

Fragment-Based Drug Discovery (FBDD): The isoindolinone core can be considered a high-value fragment. By exploring modifications at the C-5 position, researchers can "grow" the fragment into more potent and selective leads while the N-cyclohexyl group occupies a lipophilic pocket in a target protein.

Future work should focus on leveraging the C-5 bromine to synthesize and screen a library of derivatives for various therapeutic areas, including oncology, neuroscience, and metabolic diseases, where the isoindolinone scaffold has previously shown promise.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block and intermediate in medicinal chemistry. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic strategy, and the necessary analytical methods to ensure its quality. By understanding the rationale behind its synthesis and characterization, researchers can effectively utilize this versatile molecule to accelerate their drug discovery and development programs.

References

- BLD Pharm. (n.d.). 5-Bromo-2-methylisoindolin-1-one.

- BLDpharm. (n.d.). 5-Bromo-2-(cyclohexylmethyl)isoindolin-1-one.

-

PubChem. (2026, February 14). 5-Bromo-2-cyclopropyl-6-fluoroisoindolin-1-one. Retrieved February 22, 2026, from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

-

MacNeil, S. L., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved February 22, 2026, from [Link]

-

MDPI. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved February 22, 2026, from [Link]

-

Gao, Y.-L., et al. (2011). (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 22, 2026, from [Link]

Sources

- 1. This compound | 735351-81-2 [sigmaaldrich.com]

- 2. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 5-Bromo-2-cyclohexylisoindolin-1-one in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-Bromo-2-cyclohexylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental data in public literature, this document establishes a predictive framework based on the molecule's structural and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data. This guide is structured to provide not just methods, but the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, among which solubility remains a primary hurdle. Poor solubility can lead to difficulties in purification, inaccurate in vitro assay results, and, most critically, low and variable bioavailability.[1][2] this compound, a molecule with a complex and largely non-polar structure, presents a classic case for the necessity of a thorough solubility assessment. Understanding its behavior in a range of organic solvents is paramount for developing robust synthetic routes, efficient purification strategies like crystallization, and for the formulation of stable and effective dosage forms. This guide will first deconstruct the molecular characteristics of this compound to predict its solubility and then provide the practical methodologies to empirically verify these predictions.

Molecular Structure and Physicochemical Properties Analysis

A predictive understanding of solubility begins with a detailed examination of the target molecule's structure.[3][4][5]

Physicochemical Properties of this compound:

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₆BrNO | Sigma-Aldrich |

| Molecular Weight | 294.19 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich[6] |

| InChI Key | FVMQYPWUWBVGIZ-UHFFFAOYSA-N | Sigma-Aldrich[6] |

The structure of this compound reveals several key features that will govern its solubility:

-

The Isoindolinone Core: This bicyclic lactam structure contains a polar amide group, which is capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and, to a lesser extent, a weak hydrogen bond donor at the nitrogen (though the nitrogen's lone pair is delocalized into the carbonyl). The parent compound, isoindolinone, exhibits moderate solubility in polar organic solvents like ethanol and dichloromethane.[7]

-

The Cyclohexyl Group: This is a large, non-polar, and sterically bulky substituent on the nitrogen atom. This group will significantly contribute to the lipophilicity of the molecule, favoring solubility in non-polar solvents.

-

The Bromo Substituent: The bromine atom on the aromatic ring is an electron-withdrawing group and adds to the molecular weight and van der Waals surface area. While it introduces a slight polarizability, its overall effect is expected to enhance the lipophilic character of the molecule.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can make the following predictions:

-

High Solubility: Expected in moderately polar to non-polar aprotic solvents. The molecule's large non-polar surface area, contributed by the cyclohexyl and bromo-phenyl groups, will interact favorably with solvents that have significant non-polar character.

-

Moderate Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar lactam core while also accommodating the non-polar regions.

-

Low Solubility: Predicted in highly polar protic solvents like water, methanol, and ethanol. The large, non-polar cyclohexyl group will be poorly solvated by the strong hydrogen-bonding network of these solvents. Similarly, very non-polar solvents like hexane may also be suboptimal, as they cannot effectively solvate the polar lactam core.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key molecular features of this compound and their predicted influence on solubility.

Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental protocols are essential. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's behavior.[1][8]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution, mimicking how compounds are often handled in biological screens.[1][9][10]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous or organic solvent system. The concentration at which the compound precipitates is its kinetic solubility. This value is influenced by the initial solvent and the rate of precipitation.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Solvent Plate Preparation: In a 96-well plate, dispense the desired organic solvents to be tested.

-

Serial Dilution: Add the DMSO stock solution to the solvents and perform serial dilutions to create a range of concentrations (e.g., from 200 µM down to 1 µM).

-

Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.[9]

-

Precipitate Detection: Analyze the wells for the presence of precipitate. Common methods include:

-

Nephelometry: Measures light scattering caused by suspended particles.

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured and compared to a calibration curve.

-

LC-MS/MS: Provides high sensitivity and specificity for quantifying the compound in the supernatant.[10]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound in its solid form and is the gold standard for obtaining precise solubility data for lead optimization and pre-formulation studies.[1][2]

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period until the concentration of the dissolved compound in the solution reaches a constant maximum value.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm or smaller pore size filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (M).

The following diagram outlines the workflow for the thermodynamic solubility assay.

Caption: A step-by-step workflow for determining the thermodynamic solubility of a compound.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile for this compound across a range of common organic solvents, categorized by their polarity. This serves as a starting point for experimental design.

| Solvent Category | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Low | Cannot effectively solvate the polar lactam core. |

| Toluene | 2.4 | Moderate to High | Aromatic ring can interact with the isoindolinone core, while the non-polar nature accommodates the cyclohexyl group. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Moderate | Some polarity to interact with the lactam, but largely non-polar character. |

| Dichloromethane (DCM) | 3.1 | High | Good balance of polarity to dissolve the lactam and ability to solvate the non-polar regions.[7] | |

| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen can interact with the lactam, and the cyclic structure is a good solvent for many organics. | |

| Ethyl Acetate | 4.4 | Moderate to High | The ester group provides polarity, but the ethyl group adds non-polar character. | |

| Acetone | 5.1 | Moderate | More polar, may be less effective at solvating the large non-polar groups compared to DCM or THF. | |

| Acetonitrile (ACN) | 5.8 | Low to Moderate | High polarity may not be ideal for the non-polar components of the molecule. | |

| Dimethylformamide (DMF) | 6.4 | Moderate | Highly polar, but often a good solvent for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Very high polarity; likely to be a good solvent for stock solutions but may not be optimal for crystallization. | |

| Polar Protic | Isopropanol | 3.9 | Low to Moderate | The hydrogen-bonding network may be disrupted by the large non-polar groups. |

| Ethanol | 4.3 | Low | Similar to isopropanol, the non-polar character is significant.[7] | |

| Methanol | 5.1 | Low | The strong hydrogen-bonding network will poorly solvate the lipophilic parts of the molecule. |

Conclusion and Future Recommendations

This technical guide has established a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on a thorough analysis of its molecular structure, a qualitative solubility profile has been predicted, suggesting optimal solubility in moderately polar aprotic solvents like dichloromethane and THF. To translate these predictions into actionable, quantitative data, detailed protocols for both kinetic and thermodynamic solubility determination have been provided.

It is strongly recommended that researchers undertake the thermodynamic solubility experiments outlined in this guide to generate a definitive solubility profile. This empirical data will be invaluable for guiding downstream activities, including the selection of solvents for reaction chemistry, the design of effective crystallization-based purification protocols, and the initial stages of formulation development. A comprehensive understanding of solubility is not merely an academic exercise; it is a cornerstone of efficient and successful drug development.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. (2002). [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. [Link]

-

Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. (2025). [Link]

- Polarity of Solvents. Unknown Source.

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023). [Link]

-

Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

- COMMON SOLVENT PROPERTIES. Unknown Source.

-

ADME Solubility Assay. BioDuro. [Link]

-

5-Bromo-2-cyclopropyl-6-fluoroisoindolin-1-one. PubChem. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. (2024). [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 735351-81-2 [sigmaaldrich.com]

- 7. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Strategic Deployment of Brominated Isoindolinones: A Technical Guide for Pharmaceutical Architects

Abstract

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant molecules. The strategic introduction of a bromine atom onto this framework unlocks a vast potential for molecular diversification, transforming the humble isoindolinone into a powerful and versatile building block for drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of brominated isoindolinones, from their synthesis to their application as pivotal intermediates in the construction of complex pharmaceutical agents. We will delve into the causality behind synthetic choices, provide field-proven experimental protocols, and illustrate the power of these building blocks in the synthesis of targeted therapies such as kinase inhibitors, PARP inhibitors, and Proteolysis Targeting Chimeras (PROTACs).

The Isoindolinone Nucleus: A Foundation of Pharmacological Relevance

The isoindolinone scaffold, a bicyclic structure containing a fused benzene and γ-lactam ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. This inherent pharmacological relevance has driven significant efforts towards the development of efficient synthetic methodologies to access this core structure.[2][3] Notable examples of isoindolinone-containing drugs include the antihypertensive agent Chlortalidone and the anti-inflammatory drug Indoprofen.[1]

Strategic Bromination: Installing the Synthetic Linchpin

The true synthetic utility of the isoindolinone core is unleashed upon the introduction of a bromine atom. This halogen serves as a versatile synthetic "handle," enabling a wide array of subsequent cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. The regioselective synthesis of brominated isoindolinones is therefore a critical first step in many drug discovery campaigns.

Synthesis of Key Brominated Isoindolinone Building Blocks

The synthesis of specific brominated isoindolinone isomers is paramount for targeted drug design. Below are detailed protocols for the preparation of three key building blocks: 4-bromo-, 5-bromo-, and 6-bromoisoindolin-1-one.

2.1.1. Synthesis of 4-Bromoisoindolin-1-one

4-Bromoisoindolin-1-one is a valuable precursor, notably used in the synthesis of the HCV NS3/4A protease inhibitor Vaniprevir.[4] A common synthetic route commences from 3-bromo-2-methylbenzoic acid.[4]

-

Experimental Protocol: Synthesis of 4-Bromoisoindolin-1-one [4]

-

Step 1: Acid Chloride Formation. A suspension of 3-bromo-2-methylbenzoic acid (1.0 eq) in thionyl chloride (excess) is heated to 60°C for 1 hour. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude acid chloride.

-

Step 2: Esterification. The crude acid chloride is suspended in methanol and cooled to 0°C. Triethylamine (2.0 eq) is added slowly, and the mixture is warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic phase is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered, and concentrated to afford the methyl ester.

-

Step 3: Bromination and Cyclization. The methyl ester is then subjected to conditions that facilitate bromination of the benzylic methyl group followed by cyclization with ammonia to furnish 4-bromoisoindolin-1-one. A solution of the methyl ester in a suitable solvent is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide is then treated with aqueous ammonia to effect cyclization to the desired product.

-

2.1.2. Synthesis of 5-Bromoisoindolin-1-one

5-Bromoisoindolin-1-one is another crucial building block, offering a different substitution pattern for structure-activity relationship (SAR) studies.[5]

-

Experimental Protocol: Synthesis of 5-Bromoisoindolin-1-one

A common starting material for this isomer is 4-bromotoluene. The synthesis involves oxidation of the methyl group to a carboxylic acid, followed by a series of transformations analogous to those for the 4-bromo isomer, ultimately leading to the desired 5-bromoisoindolin-1-one.

2.1.3. Synthesis of 6-Bromoisoindolin-1-one

The 6-bromo isomer provides yet another point of diversification. A patented method describes its synthesis from o-toluic acid.[6]

-

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [6]

-

Step 1: Bromination of o-Toluic Acid. o-Toluic acid is treated with a brominating agent in a suitable solvent to afford a mixture of brominated isomers.

-

Step 2: Functional Group Manipulation and Cyclization. The desired bromo-o-toluic acid isomer is then converted to a suitable precursor, such as a 2-(halomethyl)benzoic acid derivative, which is subsequently cyclized with ammonia to yield 6-bromoisoindolin-1-one.

-

The Bromine Handle: A Gateway to Molecular Diversity via Cross-Coupling Reactions

The carbon-bromine bond in brominated isoindolinones is a versatile functional group that serves as a linchpin for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting a brominated isoindolinone with an organoboron reagent in the presence of a palladium catalyst and a base.[7] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many kinase inhibitors.

-

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoindolin-1-one with 4-Methoxyphenylboronic Acid

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromoisoindolin-1-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

-

Addition of Reagents: Add a degassed solvent system (e.g., a mixture of toluene and water) followed by a base (e.g., potassium carbonate, 2.0 eq).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)isoindolin-1-one.

-

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines.[8] This reaction is particularly valuable for introducing diverse amine functionalities, which can modulate the physicochemical properties and biological activity of the isoindolinone scaffold.

-

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoisoindolin-1-one with Morpholine

-

Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromoisoindolin-1-one (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., XPhos, 0.1 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Addition of Reagents: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by morpholine (1.2 eq).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for the specified time, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify the residue by flash chromatography.

-

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is invaluable for introducing linear alkyne moieties, which can serve as rigid linkers or be further elaborated into other functional groups.[10]

-

Experimental Protocol: Sonogashira Coupling of 4-Bromoisoindolin-1-one with Phenylacetylene [10]

-

Reaction Setup: To a dry flask under an inert atmosphere, add 4-bromoisoindolin-1-one (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Addition of Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0 eq). Add phenylacetylene (1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) until completion, as monitored by TLC.

-

Work-up and Purification: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

-

| Parameter | Condition |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room Temperature to 80 °C |

Applications in Modern Drug Discovery

The functionalized isoindolinones synthesized via these cross-coupling reactions are invaluable intermediates in the development of novel therapeutics targeting a range of diseases.

Kinase Inhibitors

The indolinone scaffold is a well-established core for kinase inhibitors.[11] Brominated isoindolinones serve as excellent starting points for the synthesis of libraries of potential kinase inhibitors through Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, 4-bromoisoindolin-1-one has been utilized in the synthesis of kinase inhibitors like H-89.[4]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[1][12] The isoindolinone scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP.[13] Brominated isoindolinones provide a convenient platform for the synthesis of diverse PARP inhibitor candidates by introducing various substituents that can optimize binding affinity and selectivity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[14][15] They typically consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. The isoindolinone core is a key component of thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known ligands for the Cereblon (CRBN) E3 ligase.[14] Brominated isoindolinones can be functionalized via cross-coupling reactions to attach linkers, which are then connected to a ligand for a target protein, thus enabling the rapid synthesis of novel PROTACs for targeted protein degradation.

Conclusion

Brominated isoindolinones represent a class of exceptionally valuable building blocks in the arsenal of the medicinal chemist. Their straightforward synthesis and the versatile reactivity of the bromine atom provide a robust platform for the rapid generation of molecular diversity. The ability to systematically modify the isoindolinone core through well-established cross-coupling methodologies allows for the fine-tuning of pharmacological properties and the development of highly targeted therapeutics. As the demand for novel and effective drugs continues to grow, the strategic application of brominated isoindolinones will undoubtedly play an increasingly important role in shaping the future of pharmaceutical research and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

- CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (2015).

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Al-Zoubi, R. M., & Al-Mughaid, H. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 142.

- Anizon, F., Giraud, F., Gfs-Gilles, S., & Leonce, S. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(9), 1188.

- Zhang, X., Han, X., & Jin, J. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates.

- Zhou, X., & Wang, Z. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 20(1), 1-2.

- CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents. (2014).

- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.

- Micallef, A. S., Bottle, S. E., & Micallef, J. V. (2006). Brominated isoindolines: Precursors to functionalised nitroxides. New Journal of Chemistry, 30(8), 1243-1250.

- Wang, C., Li, Y., & Wang, J. (2024).

- Al-Tel, T. H. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Letters in Organic Chemistry, 8(1), 49-52.

- Paju, A., Kanger, T., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.

- Chen, J., & Li, G. (2018). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 29(10), 1339-1342.

- Dokla, E. M. E., Abdel-Aziz, A. K., Milik, S. N., Mahmoud, A. H., Saadeldin, M. K., McPhillip, M. J., ... & Abouzid, K. A. M. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. European Journal of Medicinal Chemistry, 238, 114467.

- Li, Y., & Rao, Y. (2022). PROTACs for BRDs proteins in cancer therapy: a review.

- Zhou, X., & Wang, Z. (2025).

- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26343-26353.

- Application of PROTACs in target identification and validation. (2024). Frontiers in Pharmacology, 15, 1369315.

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved from [Link]

- Huang, X., & Liu, Y. (2005). Regio-and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization. The Journal of organic chemistry, 70(4), 1432-1437.

- Brear, P., De Fusco, C., Atkinson, E. L., Iegre, J., Francis-Newton, N. J., Venkitaraman, A. R., ... & Spring, D. R. (2022). A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action. RSC Medicinal Chemistry, 13(11), 1420-1426.

- Kim, D. Y., & Kim, H. W. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8443.

- Hocek, M., & Dvorakova, I. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Singh, P., & Kaur, M. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 113-128.

- PROTAC-induced Protein Functional Dynamics in Targeted Protein Degrad

- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). Molecules, 30(19), 4567.

- Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (2023). Frontiers in Oncology, 13, 1180290.

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). Journal of the American Chemical Society, 143(31), 12068-12077.

- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. (2020). The Journal of Organic Chemistry, 85(11), 7126-7134.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]

- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one , a critical pharmacophore in medicinal chemistry. The isoindolin-1-one scaffold is ubiquitous in kinase inhibitors, anti-inflammatory agents (e.g., Lenalidomide analogs), and psychotropic drugs.

The 5-bromo substituent provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclohexyl group offers lipophilic bulk often required for active site occupancy.

Key Advantages of this Protocol:

-

Regiospecificity: Guaranteed production of the 5-bromo isomer (vs. the 6-bromo) via defined precursor selection.

-

Scalability: Avoids cryogenic lithiation and high-pressure hydrogenation.

-

Purification: Designed to utilize crystallization/trituration, minimizing chromatographic overhead.

-

Green Chemistry: Replaces carbon tetrachloride (

) with

Retrosynthetic Strategy

The most reliable route for scale-up utilizes the "benzylic functionalization-cyclization" strategy. Unlike phthalimide reduction (which often yields over-reduced isoindolines or requires harsh conditions) or lithiation (difficult to scale), this route relies on classical

Reaction Scheme Logic

Figure 1: Retrosynthetic disconnection demonstrating the regioselective construction of the isoindolin-1-one core.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Objective: Functionalization of the benzylic position via Wohl-Ziegler reaction.

-

Precursor: Methyl 4-bromo-2-methylbenzoate (CAS: 99548-55-7)

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

-

Solvent:

-Trifluorotoluene (PhCF3) – Note:

Step-by-Step Methodology:

-

Charge: To a flame-dried reactor equipped with a reflux condenser and nitrogen inlet, add Methyl 4-bromo-2-methylbenzoate (1.0 equiv) and PhCF3 (10 volumes).

-

Activation: Add NBS (1.05 equiv) and radical initiator BPO (0.05 equiv).

-

Scientist's Note: Do not add large excess of NBS. Over-bromination leads to the dibromomethyl impurity, which hydrolyzes to the aldehyde and complicates purification.

-

-

Initiation: Heat the mixture to reflux (approx. 102°C). Ensure vigorous stirring. The reaction is initiated when the suspension changes appearance (succinimide floats to the top).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Reaction is typically complete in 2–4 hours.

-

Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

-

Wash: Wash the filtrate with saturated

(2x) and brine (1x). Dry over -

Concentration: Evaporate solvent under reduced pressure.

-

Purification: The crude usually solidifies. Recrystallize from Hexane/EtOAc (10:1) if purity is <95%.

-

Yield Target: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Cyclization to this compound

Objective: One-pot alkylation and intramolecular amidation.

-

Precursor: Methyl 4-bromo-2-(bromomethyl)benzoate (from Protocol A).[2]

-

Reagent: Cyclohexylamine (1.1 equiv).

-

Base: Triethylamine (

, 2.0 equiv) or -

Solvent: THF (Tetrahydrofuran) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF (10 volumes).

-

Addition: Add

(2.0 equiv). Cool the solution to 0°C. -

Amine Addition: Add Cyclohexylamine (1.1 equiv) dropwise over 30 minutes.

-

Mechanistic Insight: The amine first displaces the benzylic bromide (

) to form the secondary amine intermediate.

-

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. If cyclization (ring closure) is slow (monitored by LCMS showing intermediate acid/ester), heat to reflux (66°C) for 2–4 hours.

-

Scientist's Note: Heating promotes the attack of the secondary nitrogen on the methyl ester, releasing methanol and closing the lactam ring.

-

-

Quench: Cool to RT and quench with water (10 volumes).

-

Isolation (Crystallization):

-

If using MeCN/Water: The product often precipitates directly upon water addition. Filter and wash with water.

-

If using THF: Concentrate to remove THF, extract with EtOAc, wash with 1N HCl (to remove unreacted amine), brine, and dry.

-

-

Final Purification: Triturate the solid with cold diethyl ether or recrystallize from Ethanol.

-

Yield Target: 75–85%

-

Appearance: White crystalline solid.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| NBS Stoichiometry | 1.02 – 1.05 equiv | >1.1 eq: Formation of dibromo impurity (difficult to separate). <1.0 eq: Incomplete conversion. |

| Reaction Temp (Step 2) | 0°C | Too Hot initially: Potential for double alkylation of the amine (dimer formation). Too Cold: Incomplete cyclization (stops at amino-ester). |

| Water Content | Anhydrous (<0.1%) | Moisture in Step 1 competes with radical mechanism. Moisture in Step 2 hydrolyzes the ester to the acid (preventing cyclization). |

| Base Choice | Organic vs Inorganic |

Decision Tree for Purification

Figure 2: Purification logic flow to minimize chromatographic steps.

Analytical Specifications (Self-Validation)

To confirm the identity and purity of the synthesized material, ensure the data matches the following profile:

-

1H NMR (400 MHz, CDCl3):

- 7.6–7.7 (d, 1H, Ar-H, C7)

- 7.5–7.6 (d/s, 2H, Ar-H, C4/C6)

-

4.3 (s, 2H, Lactam

- 4.1–4.2 (m, 1H, N-CH of cyclohexyl)

- 1.2–1.9 (m, 10H, Cyclohexyl protons)

-

Regiochemistry Check:

-

The coupling pattern in the aromatic region must show an ABX or specific splitting consistent with 1,2,4-substitution on the ring. The singlet at C4 (isoindolinone numbering) is crucial to distinguish from the 6-bromo isomer.

-

-

Mass Spectrometry (ESI+):

- calc: 294.05/296.05 (1:1 Br isotope pattern).

Safety & Handling

-

Bromomethyl Benzoate (Intermediate): Potent lachrymator and skin irritant. Handle exclusively in a fume hood. Double-glove (Nitrile) is recommended.

-

Cyclohexylamine: Corrosive and flammable. Causes severe skin burns.

-

PhCF3: Flammable liquid. Although less toxic than

, standard solvent safety applies.

References

-

General Isoindolinone Synthesis

-

Clayden, J., et al. "Lithiation of ureas: a simple, scalable synthesis of isoindolin-1-ones." Beilstein Journal of Organic Chemistry, 2011, 7, 1226–1235. [Link]

-

- Bromination Protocol (Analogous)

-

Cyclization Mechanism

-

Starting Material Data

-

PubChem Compound Summary for CID 22031226, Methyl 4-bromo-2-methylbenzoate. [Link]

-

Sources

Procedure for synthesizing 5-Bromo-2-cyclohexylisoindolin-1-one from methyl 2-formyl-4-bromobenzoate

Technical Application Note: Scalable Synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one

Abstract

This application note details a robust, one-pot protocol for the synthesis of This compound utilizing methyl 2-formyl-4-bromobenzoate as the starting scaffold. Unlike traditional multi-step procedures that isolate the intermediate benzylamine, this method employs a Reductive Amination-Lactamization Cascade (RALC) . This approach maximizes atom economy, minimizes solvent waste, and ensures high regiochemical fidelity. The protocol is optimized for medicinal chemistry discovery and early-phase process development.

Strategic Analysis & Retrosynthesis

The target molecule, an isoindolinone derivative, is a privileged pharmacophore in drug discovery, serving as a core scaffold for immunomodulatory drugs (IMiDs) and various kinase inhibitors.

Synthetic Logic: The transformation relies on the distinct reactivity profiles of the aldehyde and ester functionalities present in the starting material (methyl 2-formyl-4-bromobenzoate).

-

Chemoselectivity: The aldehyde is significantly more electrophilic than the ester, allowing for selective imine formation with cyclohexylamine.

-

In Situ Reduction: The resulting imine is reduced to a secondary amine using a mild hydride source (Sodium Triacetoxyborohydride).

-

Spontaneous Cyclization: The newly formed amine, positioned ortho to the methyl ester, undergoes an intramolecular nucleophilic acyl substitution (lactamization) to close the ring.

Regiochemical Confirmation:

-

Starting Material: Methyl 2-formyl-4-bromobenzoate (Bromine is para to the ester and meta to the formyl group).

-

Product: In the isoindolinone ring system, the carbonyl is C1 and the methylene is C3. The bromine retains its position relative to the carbonyl attachment, resulting in the 5-bromo isomer.

Mechanistic Insight

The reaction proceeds through a domino sequence.[1][2] Understanding the kinetics of the imine formation versus the cyclization is critical for yield optimization.

Figure 1: Reaction Mechanism & Pathway

Caption: The cascade proceeds via imine formation, selective reduction, and thermodynamic ring closure.

Experimental Protocol

Safety Warning:

-

Methyl 2-formyl-4-bromobenzoate: Potential alkylating agent. Handle in a fume hood.

-

Cyclohexylamine: Corrosive and flammable.

-

Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with acids or moisture. Vent reaction vessel properly.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |

| Methyl 2-formyl-4-bromobenzoate | 243.05 | 1.0 | 2.43 g (10 mmol) | Limiting Reagent |

| Cyclohexylamine | 99.17 | 1.1 | 1.09 g (1.26 mL) | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst |

| 1,2-Dichloroethane (DCE) | - | - | 40 mL (0.25 M) | Solvent |

Step-by-Step Methodology

-

Imine Formation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-formyl-4-bromobenzoate (1.0 equiv) and 1,2-Dichloroethane (DCE) .

-

Add Cyclohexylamine (1.1 equiv) dropwise.

-

Add Acetic Acid (1.0 equiv).

-

Observation: The solution may warm slightly and change color (pale yellow) as the imine forms.

-

Stir at Room Temperature (20–25 °C) for 1 hour. Note: Monitor by TLC or LCMS to ensure complete consumption of the aldehyde.

-

-

Reductive Step:

-

Cool the mixture to 0 °C using an ice bath (optional, but recommended to suppress side reactions).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.[3]

-

Stir for 4–16 hours.

-

Checkpoint: LCMS should show the mass of the reduced amine (M+H = 326/328) or the cyclized product (M+H = 294/296).

-

-

Cyclization Promotion (If required):

-

In many cases, cyclization is spontaneous. If the secondary amine intermediate persists (observed via LCMS), heat the reaction mixture to 50 °C for 2 hours to drive the lactamization.

-

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acid and decompose excess borohydride.

-

Separate the layers.[3][4][5] Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallization (Recommended): The crude solid is often pure enough for recrystallization. Dissolve in minimal hot Ethanol and add Heptane until cloudy. Cool to 4 °C.

-

Flash Chromatography: If necessary, purify on silica gel eluting with Hexanes/Ethyl Acetate (Gradient 10%

40% EtOAc).

-

Quality Control & Troubleshooting

Figure 2: Workflow Logic & QC Checkpoints

Caption: Decision tree for reaction monitoring ensures complete conversion before workup.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Imine Formation | Wet solvent or insufficient acid catalyst. | Ensure DCE is dry (molecular sieves). Add 0.5 eq more AcOH. |

| Stalled Reduction | STAB has decomposed (absorbed moisture). | Use a fresh bottle of reducing agent. Switch to NaBH₃CN (requires MeOH solvent). |

| Intermediate Amine Persists | Steric bulk of cyclohexyl group slows cyclization. | Heat the reaction to 50–60 °C or swap solvent to Toluene and reflux (Dean-Stark) if problem persists. |

| Low Yield | Hydrolysis of ester during workup. | Avoid strong bases. Use mild NaHCO₃ quench. |

References

-

Zhang, W., et al. (2022). "One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate." Chinese Journal of Organic Chemistry, 42(8), 2456-2461.[6]

- Allin, S. M., et al. (2012). "The synthesis of isoindolinones: a review." Tetrahedron, 68(31), 6079-6114. (General review of isoindolinone synthesis).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

- Campbell, J. B., et al. (1994). "Synthesis of Isoindolin-1-ones via Reductive Amination." U.S. Patent 5,322,967.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 5. (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc-journal.cn [sioc-journal.cn]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Methods in Isoindolinone Derivative Synthesis

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. Its synthesis has been a focal point of extensive research, with palladium-catalyzed cross-coupling reactions emerging as a particularly powerful and versatile tool for the construction and functionalization of this key structure. These methods offer significant advantages, including high efficiency, broad functional group tolerance, and the ability to forge C-C and C-N bonds with remarkable precision, often under mild reaction conditions.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of several key palladium-catalyzed methodologies for the synthesis of isoindolinone derivatives. Moving beyond simple procedural lists, this document elucidates the underlying principles and mechanistic rationale behind experimental choices, offering a robust framework for reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and supported by detailed mechanistic insights.

Strategic Approaches to Isoindolinone Synthesis via Palladium Catalysis

Palladium catalysis offers several distinct strategies for the assembly of the isoindolinone core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and effective approaches include:

-

Direct C-H Activation/Annulation: This modern and atom-economical approach involves the direct functionalization of a C-H bond on a benzamide derivative, followed by annulation with a coupling partner such as an alkene or alkyne.

-

Intramolecular Heck Reaction: A classic and reliable method for forming the five-membered lactam ring through the cyclization of an N-alkenyl-2-halobenzamide.

-

Sonogashira Coupling and Related Carbonylative Cyclizations: These methods utilize terminal alkynes as coupling partners, often in tandem with carbonylation, to construct highly functionalized and unsaturated isoindolinone derivatives.

-

Intramolecular Buchwald-Hartwig Amination: This strategy focuses on the formation of the key N-C(aryl) bond through the cyclization of a suitably functionalized 2-halobenzamide.

-

Tandem/Cascade Reactions: Sophisticated one-pot sequences that combine multiple catalytic cycles, such as aza-Heck/Suzuki or Heck/Sonogashira reactions, to rapidly build molecular complexity and introduce stereocenters.

The following sections will delve into the specifics of these methodologies, providing detailed protocols and expert insights into their application.

Methodology 1: C-H Activation and Annulation

The direct C-H activation/annulation strategy represents a highly efficient and environmentally benign approach to isoindolinone synthesis, as it obviates the need for pre-functionalized starting materials like organohalides or organometallic reagents.[1][2][3] This method typically involves the palladium-catalyzed reaction of a benzamide derivative, often bearing a directing group, with an unsaturated coupling partner.

Scientific Rationale and Mechanistic Insight

The key to this transformation is the use of a directing group on the benzamide nitrogen (e.g., N-methoxy, N-pivaloyloxy), which coordinates to the palladium catalyst and positions it for selective ortho-C-H bond cleavage. This forms a five-membered palladacycle intermediate, a crucial step that dictates the regioselectivity of the reaction.[3][4] This intermediate then undergoes migratory insertion with an alkene or other coupling partner, followed by reductive elimination to furnish the isoindolinone product and regenerate the active palladium catalyst.[3]

The choice of oxidant is critical in C-H activation-based methods that follow a Pd(II)/Pd(0) catalytic cycle to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone (BQ), silver salts (e.g., Ag2CO3), or even molecular oxygen.[1] In some cases, a redox-neutral process can be achieved where no external oxidant is required.[5]

Detailed Protocol: C-H Activation/Annulation with Alkenes

This protocol is adapted from methodologies involving the reaction of N-methoxybenzamides with alkenes.[3]

Materials:

-

N-Methoxybenzamide derivative (1.0 equiv)

-

Alkene (e.g., acrylate, styrene) (2.0-3.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

-

Silver carbonate [Ag₂CO₃] or Benzoquinone [BQ] (2.0 equiv, as oxidant)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane) (0.1 M)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-methoxybenzamide derivative (e.g., 0.5 mmol, 1.0 equiv), the oxidant (1.0 mmol, 2.0 equiv), and the base (1.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add Pd(OAc)₂ (e.g., 0.025 mmol, 5 mol%) to the tube.

-

Add the anhydrous solvent (5 mL) via syringe, followed by the alkene (1.0-1.5 mmol, 2.0-3.0 equiv).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoindolinone derivative.

Methodology 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust and widely used method for the synthesis of a variety of heterocyclic compounds, including isoindolinones.[6][7] This reaction involves the palladium-catalyzed cyclization of an N-alkenyl-2-halobenzamide, forming a new C-C bond and constructing the isoindolinone core.

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide (in this case, the 2-halobenzamide) to a Pd(0) species, forming a Pd(II)-aryl complex.[8] This is followed by the coordination of the tethered alkene to the palladium center and subsequent migratory insertion of the alkene into the Pd-C bond. This key step forms the new C-C bond and creates a five-membered ring. The cycle is completed by β-hydride elimination, which forms the exocyclic double bond in the product and regenerates the Pd(0) catalyst.[8]

The choice of ligand is crucial for the success of the Heck reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. For enantioselective variants, chiral ligands such as BINAP or phosphoramidites are used to control the stereochemistry of the newly formed chiral center.[9]

Detailed Protocol: Intramolecular Heck Cyclization

This protocol is a general procedure based on established Heck coupling methodologies.[7]

Materials:

-

N-Alkenyl-2-iodobenzamide or N-alkenyl-2-bromobenzamide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN), DMF) (0.1 M)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-alkenyl-2-halobenzamide (e.g., 1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).

-

Add the base (e.g., 2.0 mmol, 2.0 equiv), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the reaction to room temperature and filter off any solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 3-methyleneisoindolinone derivative.

Methodology 3: Sonogashira Coupling and Carbonylative Cyclization

The Sonogashira coupling provides a powerful route to 3-alkylideneisoindolinones by reacting a 2-halobenzamide with a terminal alkyne. This can be further elaborated through carbonylative variations to introduce additional functionality.

Scientific Rationale and Mechanistic Insight

The copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. This copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center then yields the coupled product and regenerates the Pd(0) catalyst.

In the context of isoindolinone synthesis, the initial Sonogashira coupling product can undergo a subsequent intramolecular cyclization. Carbonylative Sonogashira reactions involve the insertion of carbon monoxide into the aryl-palladium intermediate before coupling with the alkyne, leading to the formation of an acyl-palladium species that can then cyclize to form the isoindolinone ring.

Detailed Protocol: Tandem Heck/Sonogashira Reaction for Chiral Isoindolinones

This advanced protocol is adapted from methodologies for the enantioselective synthesis of 3-propargyl isoindolinones bearing quaternary stereocenters.

Materials:

-

Enamide (e.g., N-acyl enamine derived from a 2-iodobenzamide) (1.0 equiv)

-

Terminal alkyne (1.5-2.0 equiv)

-

[Pd(dmba)Cl]₂ or similar Pd(II) precatalyst (3 mol%)

-

Chiral phosphoramidite ligand (e.g., L4 as described in the reference) (8 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Base (e.g., KOtBu, DBU) (1.0-1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Ethyl acetate) (0.1 M)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 0.009 mmol) and the chiral ligand (0.024 mmol).

-

Evacuate and backfill with argon. Add anhydrous, degassed ethyl acetate (3 mL) and stir at room temperature for 30 minutes to form the active catalyst.

-

In a separate tube, add the enamide substrate (0.3 mmol, 1.0 equiv), CuI (0.012 mmol, 4 mol%), and the base (0.3 mmol, 1.0 equiv).

-

Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.

-

Add the terminal alkyne (0.6 mmol, 2.0 equiv) via syringe.

-

Seal the tube and stir the reaction mixture at 50 °C for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the chiral isoindolinone product.

Methodology 4: Intramolecular Buchwald-Hartwig Amination

While less common for the de novo synthesis of the isoindolinone core compared to its use in functionalizing existing heterocycles, the intramolecular Buchwald-Hartwig amination is a viable and powerful strategy for the final ring-closing step to form the lactam.

Scientific Rationale and Mechanistic Insight

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions. A Pd(0) complex undergoes oxidative addition into the aryl halide bond of the 2-halobenzamide substrate. The amide nitrogen then coordinates to the palladium(II) center. In the presence of a strong, non-nucleophilic base, the amide N-H is deprotonated, forming a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this complex, which releases the isoindolinone product and regenerates the Pd(0) catalyst.

The success of this reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination step to form the five-membered ring. The choice of base is also critical; strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) or potassium tert-butoxide (KOt-Bu) are typically used.

Detailed Protocol: Intramolecular Buchwald-Hartwig Cyclization

This is a representative protocol constructed from general principles of intramolecular C-N coupling.

Materials:

-

N-Substituted-2-bromobenzamide (1.0 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (2.5 mol%)

-

Bulky phosphine ligand (e.g., RuPhos, XPhos) (5-10 mol%)

-

Strong base (e.g., LHMDS, 1.0 M in THF) (1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) (0.1 M)

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (e.g., 0.025 mmol) and the phosphine ligand (e.g., 0.05 mmol).

-

Add anhydrous, degassed solvent (5 mL) and stir at room temperature for 15-20 minutes to form the active catalyst.

-

In a separate, dry Schlenk tube, dissolve the N-substituted-2-bromobenzamide (1.0 mmol, 1.0 equiv) in the solvent (5 mL).

-

Transfer the catalyst solution to the substrate solution via cannula.

-

Add the strong base (e.g., LHMDS, 1.5 mL of 1.0 M solution, 1.5 equiv) dropwise via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Comparative Overview of Methodologies

The following table provides a summary of the substrate scope and typical yields for the discussed palladium-catalyzed reactions, offering a comparative overview to aid in method selection.

| Methodology | Starting Material | Coupling Partner | Typical Catalyst/Ligand | Yield Range | Key Features & Limitations | Reference |

| C-H Activation/Annulation | N-Methoxybenzamide | Acrylates, Styrenes | Pd(OAc)₂ / Ag₂CO₃ | 50-95% | Atom-economical; requires directing group; oxidant often needed. | [3] |

| Intramolecular Heck | N-Alkenyl-2-iodobenzamide | N/A (Intramolecular) | Pd(OAc)₂ / PPh₃ | 60-90% | Reliable for 5-exo-trig cyclization; substrate synthesis required. | [7] |

| Tandem Heck/Sonogashira | N-Acyl Enamide | Terminal Alkynes | [Pd(dmba)Cl]₂ / Chiral Ligand | 43-77% | Forms quaternary stereocenters; high enantioselectivity (up to 93% ee). | |

| Tandem Aza-Heck/Suzuki | O-Phenyl Hydroxamic Ether | Arylboronic Acids | Pd-Cat / Chiral Ligand | High Yields | High enantioselectivity; mild conditions. | |

| Intramolecular Buchwald-Hartwig | N-Substituted-2-bromobenzamide | N/A (Intramolecular) | Pd₂(dba)₃ / RuPhos | 60-95% | Strong base required; sensitive to functional groups. |

Conclusion